molecular formula C11H14ClN3 B13353808 2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane

2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B13353808
M. Wt: 223.70 g/mol
InChI Key: IDANHQAEKUHNLT-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the formation of the bicyclic structure. One common method involves the use of 1-nitropentan-4-one as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthesis conditions to increase yield and reduce costs. This can include the use of readily available reagents and solvents, as well as the implementation of classical organic chemistry reactions that do not require expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors (nAChR). This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, thereby influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern on the pyrimidine ring and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

2-(6-chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H14ClN3/c1-7-13-10(12)5-11(14-7)15-6-8-2-3-9(15)4-8/h5,8-9H,2-4,6H2,1H3

InChI Key

IDANHQAEKUHNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC3CCC2C3

Origin of Product

United States

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